molecular formula C14H10ClFO3 B577652 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261892-14-1

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B577652
CAS No.: 1261892-14-1
M. Wt: 280.679
InChI Key: UFGMYLDVJQPRMM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMYLDVJQPRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690197
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-14-1
Record name 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing the chloro or fluoro substituents.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydroquinones and other reduced derivatives.

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Applications/Notes
This compound (Target) C₁₄H₁₀ClFO₃ 280.7 2-Cl, 4-(4-F-3-OCH₃-C₆H₃) Not reported Potential agrochemical intermediate; exact use under investigation
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid C₁₃H₇Cl₂FO₂ 285.1 2-Cl, 4-(3-Cl-4-F-C₆H₃) Not reported Higher halogen content may enhance stability but increase toxicity
2-Chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid C₁₄H₉ClF₃O₃ 323.67 2-Cl, 4-[3-CF₃O-C₆H₄] Not reported Trifluoromethoxy group increases lipophilicity; used in herbicide research
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid C₁₄H₈ClF₃O₃ 340.66 3-COOH, 2-Cl-4-CF₃-C₆H₃-O- 217.5–220 Intermediate for acifluorfen (herbicide); nitro group enhances reactivity
2-Chloro-4-(4-chlorophenoxy)benzoic acid (CGA 189138) C₁₃H₉Cl₂O₃ 295.02 2-Cl, 4-(4-Cl-C₆H₄-O-) Not reported Herbicide; dual chlorine substituents improve photostability
3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid C₁₄H₁₀ClNO₅ 307.69 3-COOH, 2-Cl-5-OCH₃-C₆H₃, 5-NO₂ Not reported Nitro group introduces explosive hazards; used in specialty syntheses

Key Comparative Analysis

Substituent Effects on Properties :
  • Electron-Withdrawing Groups (Cl, F, NO₂): Enhance acidity of the benzoic acid moiety (e.g., pKa reduction) . Increase thermal stability but may elevate toxicity (e.g., HCl/HF release upon decomposition) .
  • Electron-Donating Groups (OCH₃) :
    • Improve solubility in polar solvents but reduce resistance to oxidative degradation .
  • Trifluoromethoxy (CF₃O) and Trifluoromethyl (CF₃) :
    • Boost lipophilicity, enhancing membrane permeability in agrochemical applications .

Biological Activity

2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11ClFO3\text{C}_{14}\text{H}_{11}\text{ClF}\text{O}_3

This compound features a chloro group, a fluoro group, and a methoxy group, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (chlorine and fluorine) and the methoxy group enhances its binding affinity to various enzymes and receptors. This compound may inhibit or activate specific biochemical pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.125 μg/mL
Escherichia coli6.25 μg/mL
Acinetobacter baumannii3.125 μg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, especially against drug-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor in various cancer cell lines, including colon cancer models. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.

Case Study: Colon Cancer Model

In a mouse model study, this compound was found to significantly reduce tumor growth in HCT116 colon cancer cells. The compound's IC50 value was determined to be approximately 0.64 µM, indicating potent antiproliferative activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure can enhance biological activity. The presence of the methoxy group is particularly important for increasing lipophilicity, which may improve cellular uptake and bioavailability.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency against cancer cells
Substitution with MethoxyEnhanced solubility and absorption
Chlorine PositioningInfluences binding affinity to targets

Toxicity Studies

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vivo. Studies conducted on mice showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

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